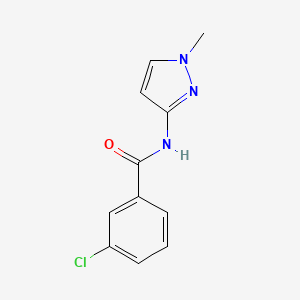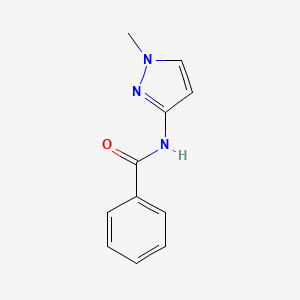
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
Biochemical and Physiological Effects:
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its versatility. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide can be easily synthesized and can be modified to produce derivatives with different properties. However, one limitation of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One area of research that is currently being explored is the use of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide as a potential treatment for inflammatory bowel disease (IBD). Other potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide include its use in the treatment of other types of cancer, as well as its potential applications in the field of regenerative medicine.
In conclusion, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has shown great promise in various fields of research. Its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases make it an attractive candidate for further study. With continued research, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide may one day become an important tool in the fight against these and other diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The most commonly used method for synthesizing 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves the reaction of 2-methoxybenzoic acid with 1-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Aplicaciones Científicas De Investigación
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is in the field of cancer treatment. Studies have shown that 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has potent anti-cancer activity and can induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-12(16)9-5-3-4-6-10(9)17-2/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRIGIDLMJSIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)








![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)